molecular formula C14H20N2O2 B13859266 Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate CAS No. 748746-53-4

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate

Cat. No.: B13859266
CAS No.: 748746-53-4
M. Wt: 248.32 g/mol
InChI Key: VMRROEHRHUALQD-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C14H20N2O2 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of ethyl piperidine-3-carboxylate as a starting material, which is then reacted with pyridine-2-carboxaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-3-carboxylate: A similar compound with a piperidine ring but without the pyridine moiety.

    Pyridine-2-carboxaldehyde: A precursor in the synthesis of the target compound.

    2-Piperidinone derivatives:

Uniqueness

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate is unique due to the presence of both piperidine and pyridine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-13(17)14(7-5-8-15-11-14)10-12-6-3-4-9-16-12/h3-4,6,9,15H,2,5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRROEHRHUALQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222023
Record name Ethyl 3-(2-pyridinylmethyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748746-53-4
Record name Ethyl 3-(2-pyridinylmethyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748746-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2-pyridinylmethyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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